molecular formula C11H13NO2 B2952254 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one CAS No. 1782789-99-4

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

Cat. No. B2952254
CAS RN: 1782789-99-4
M. Wt: 191.23
InChI Key: FHJQXTQHDKCDIZ-UHFFFAOYSA-N
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Description

“6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one” is a chemical compound . It is a member of beta-carbolines . It has been studied for its potential anti-cancer properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indoles, which showed high anti-tumor activity . They introduced an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR absorption and Raman spectra . Optimized structures and the harmonic force fields of stable conformers are calculated using the density functional theory .

Future Directions

The future directions for the study of “6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one” could involve further exploration of its potential anti-cancer properties , as well as a more detailed investigation of its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

9-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8-7-11(13)12-6-5-9(8)10/h2-4H,5-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJQXTQHDKCDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

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